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Compound of Interest

Compound Name: 3,5-Dichlorocatechol

Cat. No.: B076880 Get Quote

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data available for

3,5-Dichlorocatechol (CAS RN: 13673-92-2), a significant compound in environmental and

metabolic research. This document is intended for researchers, scientists, and professionals in

drug development, offering a centralized resource for its nuclear magnetic resonance (NMR),

infrared (IR), and mass spectrometry (MS) characteristics.

Core Spectroscopic Data
The following tables summarize the key quantitative data obtained from NMR, IR, and MS

analyses of 3,5-Dichlorocatechol.

Table 1: Nuclear Magnetic Resonance (NMR) Data
¹H NMR (Proton NMR)

Chemical Shift (δ) ppm Multiplicity Assignment

6.908 d Ar-H

6.804 d Ar-H

Note: Data acquired in D₂O.
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¹³C NMR (Carbon NMR)

Chemical Shift (δ) ppm Assignment

150.717 C-OH

145.441 C-OH

125.154 C-Cl

123.789 C-H

122.120 C-Cl

116.939 C-H

Note: Data acquired in D₂O.

Table 2: Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹) Interpretation

~3400-3300 O-H stretch (broad)

~3100-3000 Aromatic C-H stretch

~1600-1450 Aromatic C=C ring stretch

~1200-1000 C-O stretch

~800-600 C-Cl stretch

Note: Specific peak list is not publicly available. Data is inferred from general catechol spectra

and the experimental technique mentioned in public databases.

Table 3: Mass Spectrometry (MS) Data
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m/z Relative Intensity Interpretation

178 100% [M]⁺ (Molecular ion with ³⁵Cl₂)

180 ~65%
[M+2]⁺ (Isotope peak for one

³⁷Cl)

114 ~30% Fragment ion

Note: Data corresponds to the most abundant peaks from GC-MS analysis as reported in the

NIST Mass Spectrometry Data Center.[1] Relative intensities are approximate.

Experimental Protocols
The following sections detail the methodologies for the acquisition of the spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
The NMR data was obtained from the Biological Magnetic Resonance Bank (BMRB).[2]

Instrumentation: Bruker DMX-500 spectrometer.

Sample Preparation: The sample of 3,5-Dichlorocatechol was dissolved in Deuterium

Oxide (D₂O).

Experimental Conditions: The spectra were recorded at a temperature of 298 K and a pH of

7.4.

Data Acquisition: Standard pulse sequences were used to acquire both ¹H and ¹³C NMR

spectra.

Infrared (IR) Spectroscopy
The IR data was referenced from SpectraBase, which indicates the use of Fourier-Transform

Infrared (FTIR) spectroscopy.

Instrumentation: Bruker IFS 85 FTIR spectrometer.[1]
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Sample Preparation: The solid 3,5-Dichlorocatechol sample was prepared as a Potassium

Bromide (KBr) pellet. This involves grinding a small amount of the sample with dry KBr

powder and pressing the mixture into a thin, transparent disk.

Data Acquisition: The KBr pellet was placed in the sample holder of the FTIR spectrometer,

and the spectrum was recorded over the standard mid-IR range (typically 4000-400 cm⁻¹). A

background spectrum of a blank KBr pellet was also acquired for background correction.

Mass Spectrometry (MS)
The mass spectrometry data was obtained through Gas Chromatography-Mass Spectrometry

(GC-MS) and is available in the NIST Mass Spectrometry Data Center.[1]

Instrumentation: A standard GC-MS system, likely employing electron ionization (EI) as the

ionization method.

Sample Preparation: The sample was likely dissolved in a volatile organic solvent suitable for

GC injection.

GC Conditions: The sample was injected into a gas chromatograph equipped with a suitable

capillary column to separate the analyte from any impurities before it enters the mass

spectrometer.

MS Conditions: Electron ionization was used to generate charged fragments of the molecule.

The mass analyzer then separated these fragments based on their mass-to-charge ratio

(m/z), and a detector recorded their abundance.

Visualized Experimental Workflow
The following diagram illustrates the general workflow for obtaining the spectroscopic data for

3,5-Dichlorocatechol.
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Caption: Experimental workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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